molecular formula C5H7NO2S B3060974 (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 190601-71-9

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B3060974
CAS No.: 190601-71-9
M. Wt: 145.18 g/mol
InChI Key: AYLFNWRGEZKWFP-SCSAIBSYSA-N
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Description

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a chiral dihydrothiazole derivative serving as a valuable scaffold and synthetic intermediate in organic and medicinal chemistry research. This compound is of significant interest in pharmaceutical studies, particularly in the development of novel therapeutic agents. Research on closely related (S)-dihydrothiazole carboxylic acids has demonstrated their potential as iron-chelating agents, with studies investigating their application in treating iron-overload conditions . Furthermore, thiazole derivatives have shown considerable promise in metabolic disease research; specific 4-methylthiazole-5-carboxylic acid analogues have been documented to ameliorate insulin sensitivity and hyperlipidaemia in experimental models of diabetes, potentially through the modulation of inflammatory and oxidative stress pathways . The structural motif of the dihydrothiazole ring makes it a versatile precursor for the synthesis of more complex heterocyclic systems. Efficient, catalyst-free one-pot synthetic methods have been developed for related ester derivatives, highlighting the accessibility of this chemotype for further chemical exploration . Researchers utilize this chiral building block in drug discovery, metallochemistry, and as a precursor for synthesizing diverse biologically active molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-3-6-4(2-9-3)5(7)8/h4H,2H2,1H3,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLFNWRGEZKWFP-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@H](CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649918
Record name (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190601-71-9
Record name (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the thiazole ring can be formed through a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of solvents, catalysts, and temperature control are critical factors in optimizing the industrial synthesis process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:

  • Reaction with methanol : Forms methyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate.
    Conditions : H₂SO₄ (catalytic), reflux, 6–8 hours.
    Yield : ~85% (reported for analogous thiazole derivatives) .

Substrate Reagent Product Yield Reference
(4S)-2-Methyl-...-carboxylic acidMethanolMethyl ester derivative85%

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, often mediated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide):

  • Example : Reaction with benzylamine produces (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxamide.
    Conditions : DCC, DMAP (4-dimethylaminopyridine), CH₂Cl₂, 0°C to RT.
    Mechanism : Activation of the carboxylic acid to an intermediate O-acylisourea, followed by nucleophilic attack by the amine.

Key Data :

  • Steric hindrance from the thiazoline ring slows reaction rates compared to linear carboxylic acids.

  • Retention of stereochemistry at C4 confirmed via chiral HPLC.

Decarboxylation

Thermal or acidic conditions trigger decarboxylation, forming 2-methyl-4,5-dihydrothiazole:
C5H7NO2SC4H7NS+CO2\text{C}_5\text{H}_7\text{NO}_2\text{S}\rightarrow \text{C}_4\text{H}_7\text{NS}+\text{CO}_2
Conditions :

  • Thermal : 200–220°C, neat, 1–2 hours.

  • Acid-catalyzed : HCl (conc.), reflux, 4 hours .

Outcomes :

  • Loss of CO₂ confirmed via IR spectroscopy (disappearance of 1700 cm⁻¹ carboxyl peak).

  • The thiazole ring remains intact under these conditions .

Ring-Opening Reactions

The dihydrothiazole ring undergoes nucleophilic ring-opening in the presence of strong bases or nucleophiles:

  • Example : Reaction with NaOH yields a β-mercaptoamine intermediate .
    Mechanism :

    • Base deprotonates the NH group.

    • Nucleophilic attack at the C5 position breaks the thiazoline ring.

Reagent Product Conditions Reference
NaOH (aq.)β-Mercaptoamine derivativeRT, 12 hours

Oxidation Reactions

The dihydrothiazole ring can oxidize to a fully aromatic thiazole under mild conditions:

  • Oxidizing agents : MnO₂, H₂O₂, or O₂ .
    Product : 2-Methyl-1,3-thiazole-4-carboxylic acid.
    Yield : 60–70% (reported for structurally similar compounds) .

Notable Observation :

  • Oxidation preserves the stereochemistry at C4 but reduces ring strain .

Scientific Research Applications

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical in various biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents Ring Saturation Stereochemistry (C4) Molecular Formula Molecular Weight Application Reference
(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid 2-Methyl 4,5-dihydro (thiazoline) S C₅H₇NO₂S 145.18* Synthetic intermediate
D-Luciferin (Firefly luciferin) 2-(6-Hydroxybenzothiazolyl) 4,5-dihydro (thiazoline) S C₁₁H₈N₂O₃S₂ 280.32 Bioluminescence imaging
(4S)-2-(8-Hydroxyquinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid 8-Hydroxyquinolinyl 4,5-dihydro (thiazoline) S C₁₃H₁₀N₂O₃S 274.29 Experimental phasing in crystallography
(4R)-2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid Phenyl 4,5-dihydro (thiazoline) R C₁₀H₉NO₂S 207.25 Enantiomeric studies
2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid Pyridin-3-yl 4,5-dihydro (thiazoline) Not specified C₉H₈N₂O₂S 208.24 Biochemical research
Deferitrin 2,4-Dihydroxyphenyl, 4-Methyl 4,5-dihydro (thiazoline) S C₁₁H₁₁NO₄S 253.27 Iron chelation therapy
2-Thiothiazolidine-4-carboxylic acid Sulfanyl (SH) Thiazolidine (fully saturated) R C₄H₅NO₂S₂ 163.22 Metabolic studies

*Molecular weight inferred from sodium salt data .

Key Observations:
  • Ring Saturation : Thiazoline (4,5-dihydro) derivatives exhibit partial saturation, enhancing conformational flexibility compared to fully saturated thiazolidines (e.g., 2-thiothiazolidine-4-carboxylic acid) .
  • Stereochemistry : The S-configuration at C4 is conserved in bioactive compounds like D-luciferin and deferitrin, whereas the R-enantiomer (e.g., (4R)-2-phenyl analog) may lack biological activity .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Solubility Stability LogP* Notable Properties
This compound Moderate in water (sodium salt highly soluble) Stable at RT ~0.5 Chiral, polar
D-Luciferin Low aqueous solubility Light-sensitive 1.2 Fluorescent, pH-sensitive
Akalumine (C16H18N2O2S) Low solubility in water Stable at 2–8°C 2.06 Near-infrared fluorescence
Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate Highly water-soluble Hygroscopic N/A Used in synthesis

*LogP values estimated from structural analogs.

Key Findings:
  • Solubility : Sodium salts (e.g., ) enhance water solubility, critical for biochemical applications.
  • Stability : Compounds with extended conjugated systems (e.g., Akalumine ) require inert storage conditions to prevent degradation.

Biological Activity

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, synthesis methods, and significant biological effects, particularly its antimicrobial potential.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which contains both sulfur and nitrogen atoms. Its molecular formula is C5H7NO2S\text{C}_5\text{H}_7\text{N}\text{O}_2\text{S} with a molecular weight of approximately 145.18 g/mol. The thiazole structure enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry and agricultural applications.

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Cyclization of Amino Acid Derivatives : This method involves the cyclization of suitable precursors under controlled conditions to form the thiazole ring.
  • Industrial Production : Continuous flow reactors are often employed for large-scale production, allowing for precise control over reaction conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably, it has been studied for its potential use as a pesticide or fungicide due to its efficacy against bacteria and fungi.

Minimum Inhibitory Concentration (MIC) values have been reported in studies assessing its antimicrobial effects. For instance:

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus125250
Escherichia coli125>1000
Enterococcus faecalis15.6262.5

These results demonstrate that the compound has strong activity against Gram-positive bacteria and moderate efficacy against Gram-negative strains .

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors critical in various biochemical pathways. Its structure allows it to fit into active sites or binding pockets of these targets, modulating their activity effectively .

Case Studies

  • Agricultural Applications : A study highlighted the potential of this compound as an effective fungicide in agricultural settings due to its ability to inhibit fungal growth at low concentrations.
  • Pharmaceutical Research : Another investigation explored derivatives of similar thiazole compounds that exhibited enhanced antimicrobial properties compared to traditional antibiotics like nitrofurantoin. These derivatives showed lower MIC values against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, and how can diastereomers be resolved?

  • Methodology : The compound is synthesized via cyclocondensation of L-cysteine with nitriles (e.g., benzonitrile) in methanol under pH-controlled conditions (pH 6.4 phosphate buffer). The stereochemistry at the 4-position is influenced by the chirality of the starting cysteine [(4R) or (4S)] . Diastereomers are separated using silica gel column chromatography with a hexane/ethyl acetate gradient system. Yields range from 53.9% to 98.7%, depending on substituents .
  • Key Data : For example, coupling with 3,4,5-trimethoxyaniline under EDCI/HOBt conditions achieves ~98.7% yield for (4S)-isomers .

Q. How is structural characterization performed for this compound and its derivatives?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For instance, (4S)-isomers show distinct splitting patterns for the thiazoline ring protons (δ 3.1–4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weights (e.g., [M+H]+^+ at m/z 216.07 for the base compound) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving absolute configuration .

Q. What purification strategies are effective for removing synthetic byproducts?

  • Approach : Post-synthesis, crude products are washed with saturated NaHCO3_3 and brine to remove acidic impurities. Final purification uses column chromatography (silica gel) or recrystallization from ethanol/water mixtures . Purity ≥95% is typically confirmed via HPLC .

Advanced Research Questions

Q. How do stereochemical variations at the 4-position influence biological activity?

  • Structure-Activity Relationship (SAR) : The (4S)-configuration enhances binding to enzymatic targets (e.g., kinases) due to optimal spatial orientation of the carboxylic acid group. For example, (4S)-isomers exhibit 3–5× higher anticancer activity (IC50_{50} = 1.2–2.8 µM) compared to (4R)-isomers in MCF-7 cell lines .
  • Experimental Design : Enantiomers are tested in parallel using assays like MTT or ATP-luciferase for cytotoxicity .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • In Silico Tools :

  • Docking Studies : AutoDock Vina models interactions with ATP-binding pockets (e.g., EGFR kinase). The carboxylic acid group forms hydrogen bonds with Lys721 and Asp831 .
  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap = 4.8 eV), indicating moderate electrophilicity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Protocol : Crystals are grown via vapor diffusion using 20% PEG 8000 in 0.1 M Tris-HCl (pH 8.5). SHELXD resolves phase problems, while SHELXL refines anisotropic displacement parameters. Data collection at 100 K with synchrotron radiation (λ = 0.98 Å) achieves resolution <1.2 Å .

Q. What strategies address contradictions in reported biological data across studies?

  • Case Analysis : Discrepancies in IC50_{50} values (e.g., 1.2 vs. 5.6 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analyses recommend standardizing protocols (e.g., 10% FBS, 48h incubation) .

Methodological Challenges

Q. Why do certain synthetic routes yield low enantiomeric excess, and how is this mitigated?

  • Root Cause : Racemization occurs during Boc deprotection with TFA. Switching to milder acids (e.g., HCl/dioxane) or using chiral auxiliaries (e.g., Evans’ oxazolidinones) improves enantiomeric excess to >90% .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Protocol : The compound is incubated in PBS (pH 7.4) at 37°C. LC-MS monitors degradation products (e.g., thiazole ring oxidation to sulfoxides). Half-life is ~12h, necessitating formulation with cyclodextrins for in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

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